2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluoro and methoxy group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxyaniline with thioamide and α-halo acids under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. This ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the fluoro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-Oxo-2-ethyl-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H8FNO3S |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3S/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
OFZRTKSNEBXBRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.